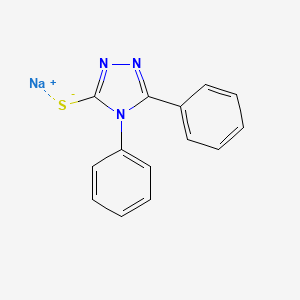
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is a versatile organic compound recognized for its unique structure and reactivity. This compound is part of the cyclohexane-1,3-dione family, which is known for its applications in various chemical syntheses and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with ethyl formate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with ethyl formate to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share a similar ethoxymethylidene group and exhibit comparable reactivity.
Diethyl 2-ethoxymethylidenemalonate: This compound is structurally related and participates in similar synthetic reactions.
Ethyl 2-ethoxymethylidenecyanoacetate: Another related compound with similar chemical properties.
Uniqueness
2-(Ethoxymethylidene)-5-methylcyclohexane-1,3-dione is unique due to its specific cyclohexane-1,3-dione core, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(ethoxymethylidene)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-3-13-6-8-9(11)4-7(2)5-10(8)12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DCSNKQAEFMFACC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C1C(=O)CC(CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


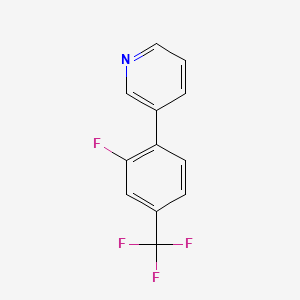
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
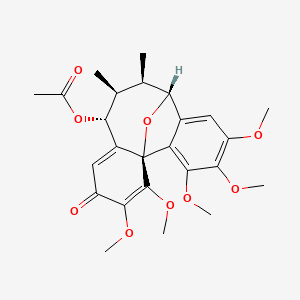
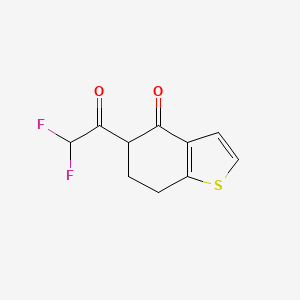
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
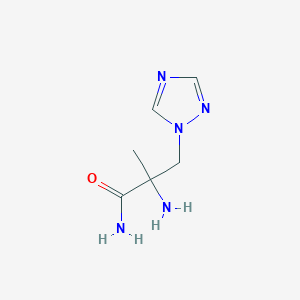
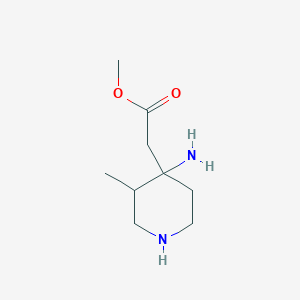
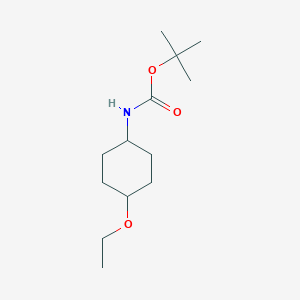

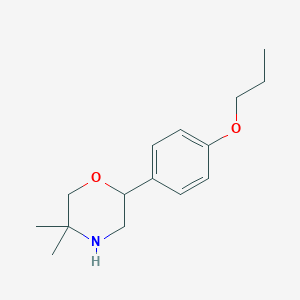
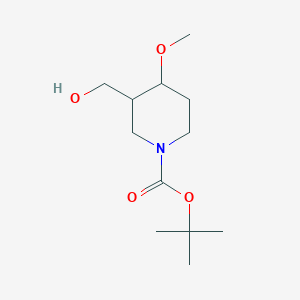

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
